molecular formula C11H12N2O3 B196037 (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione

(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione

Cat. No.: B196037
M. Wt: 220.22 g/mol
InChI Key: QHLSAVHDWSYPEP-VIFPVBQESA-N
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Description

Cyclo(Gly-Tyr), also known as cyclo(glycyl-tyrosyl), is a cyclic dipeptide composed of glycine and tyrosine. This compound is part of the 2,5-diketopiperazines family, which are the smallest cyclic peptides. These compounds are widely present in nature and exhibit various biological and pharmacological activities, including antibacterial, antiviral, antitumoral, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Gly-Tyr) can be synthesized through a dehydration-condensation reaction of the amino group on the N-terminus and the carboxyl group on the C-terminus of a linear peptide. This reaction typically involves heating the linear peptide under controlled conditions to promote cyclization .

Industrial Production Methods

In industrial settings, the production of cyclo(Gly-Tyr) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The cyclization step is achieved by cleaving the linear peptide from the solid support and inducing cyclization through appropriate reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Gly-Tyr) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(Gly-Tyr) is unique due to its specific combination of glycine and tyrosine, which imparts distinct biological activities and chemical reactivity. Its phenolic hydroxyl group enhances its affinity for certain enzymes and proteins, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLSAVHDWSYPEP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
Reactant of Route 2
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
Reactant of Route 3
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
Reactant of Route 4
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
Reactant of Route 5
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
Reactant of Route 6
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione

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